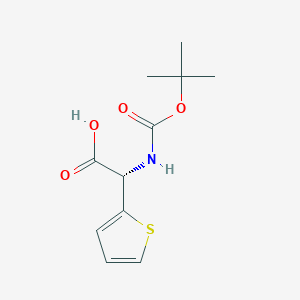
(S)-2-((tert-Butoxycarbonyl)amino)-2-(thiophen-2-yl)acetic acid
Vue d'ensemble
Description
“(S)-2-((tert-Butoxycarbonyl)amino)-2-(thiophen-2-yl)acetic acid” is a chemical compound with the CAS number 40512-56-9 . It has a molecular weight of 257.31 and a molecular formula of C11H15NO4S .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 257.31 . It should be stored in a dark place, under an inert atmosphere, at room temperature . The boiling point of this compound is not specified .
Applications De Recherche Scientifique
Drug Discovery and Development
Boc-(S)-2-Thienylglycine: is utilized in the drug discovery process, particularly in the design and synthesis of novel pharmaceutical compounds. Its role in the development of peptide-based drugs is crucial due to its ability to introduce chirality and stability into peptide chains. Researchers leverage this compound to create peptides that mimic natural biological processes or disrupt pathological interactions .
Proteomics Research
In proteomics, Boc-(S)-2-Thienylglycine aids in the study of protein structure and function. It can be incorporated into proteins to study post-translational modifications and protein-protein interactions. This application is vital for understanding diseases at the molecular level and developing targeted therapies .
Material Science
This compound finds applications in material science, where it is used to synthesize polymers with specific optical or electronic properties. These polymers can be used in creating new materials for electronics, photonics, and biodegradable products .
Catalysis
Boc-(S)-2-Thienylglycine: serves as a ligand in catalytic reactions, influencing the rate and selectivity of chemical transformations. Its use in asymmetric catalysis helps in the production of enantiomerically pure substances, which is essential for the synthesis of active pharmaceutical ingredients .
Environmental Chemistry
In environmental chemistry, researchers use Boc-(S)-2-Thienylglycine to study the degradation of environmental pollutants. It can act as a model compound to understand the breakdown of complex organic molecules in the environment .
Agricultural Chemistry
The compound’s role in agricultural chemistry includes the development of novel agrochemicals. It can be used to create pesticides and herbicides with improved efficacy and reduced environmental impact .
Bioconjugation Techniques
Boc-(S)-2-Thienylglycine: is instrumental in bioconjugation techniques, where it is used to link biomolecules with other entities, such as drugs or fluorescent markers. This application is significant in the development of diagnostic tools and targeted drug delivery systems .
Analytical Chemistry
Lastly, in analytical chemistry, Boc-(S)-2-Thienylglycine is used as a standard or reagent in chromatography and mass spectrometry. It helps in the quantification and identification of complex biological samples, playing a critical role in pharmacokinetics and toxicology studies .
Safety And Hazards
The compound is labeled with the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, and P501 , which provide guidance on how to handle and store the compound safely.
Propriétés
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-thiophen-2-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12-8(9(13)14)7-5-4-6-17-7/h4-6,8H,1-3H3,(H,12,15)(H,13,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAJOXPICRIMCA-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654628 | |
| Record name | (2S)-[(tert-Butoxycarbonyl)amino](thiophen-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-2-(thiophen-2-yl)acetic acid | |
CAS RN |
40512-56-9 | |
| Record name | (2S)-[(tert-Butoxycarbonyl)amino](thiophen-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1520439.png)
![2-amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide hydrochloride](/img/structure/B1520440.png)

![1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine](/img/structure/B1520445.png)
![4-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}butanoic acid](/img/structure/B1520448.png)
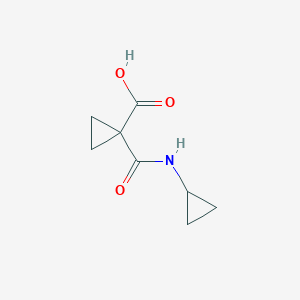
![4-[(Ethylamino)methyl]phenol hydrochloride](/img/structure/B1520450.png)
![2-fluoro-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline](/img/structure/B1520451.png)
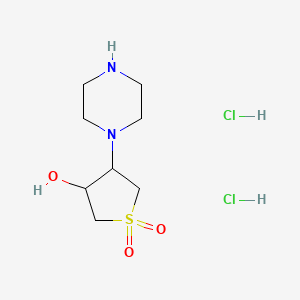
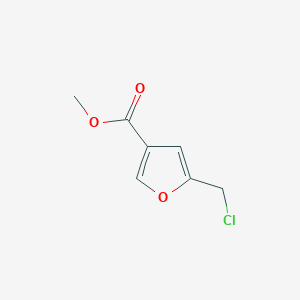
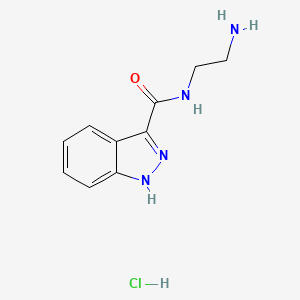
![2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride](/img/structure/B1520456.png)
![4-{[Ethyl(propyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1520460.png)